molecular formula C15H15NO4S B2986422 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034571-02-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2986422
CAS No.: 2034571-02-1
M. Wt: 305.35
InChI Key: SUWROBFEDRQNAM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core linked to a hydroxypropyl-thiophene moiety via an amide bond. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-12(11-4-6-21-8-11)3-5-16-15(18)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWROBFEDRQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene-3-carboxaldehyde with a suitable amine under reductive conditions to form the corresponding amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxamide group.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of thiophene-3-carboxylic acid derivatives.

  • Reduction: Production of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxylate.

  • Substitution: Introduction of various functional groups to the thiophene ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Core Structural Variations

The benzodioxole-carboxamide scaffold is shared among several analogs, with variations in substituents influencing activity and properties:

Compound Name / ID Key Substituents Structural Features Reference
Target Compound 3-hydroxy-3-(thiophen-3-yl)propyl Thiophene ring, hydroxyl group on propyl chain -
A11 () 4'-(furan-3-yl)-[1,1'-biphenyl] Furan ring, biphenyl linkage
3z () Phenyl Simple phenyl group
FEMA 4232 () Heptan-4-yl Aliphatic heptyl chain
9l, 9m, 9n () Benzodioxolyl/dihydrobenzodioxinyl groups Varied aromatic/heterocyclic substituents on thiazolidinone core
AG00CKZG () 5-Methylisoxazol-3-yl Methylisoxazole ring
CAS 1421456-15-6 () Benzo[c][1,2,5]thiadiazole Thiadiazole ring replacing thiophene

Key Observations :

  • Thiophene (target compound) and thiadiazole (CAS 1421456-15-6) introduce distinct electronic profiles, affecting binding interactions and metabolic stability .

Key Observations :

  • Carboxamides like A11 and 3z are synthesized via oxidative coupling with moderate yields (75–80%) .
  • The target compound’s synthesis may require optimization of hydroxyl-thiophene incorporation, which could affect yield and purity.

Physicochemical Properties

Melting points and stability differ markedly:

Compound Melting Point/Decomposition Range (°C) Physical Form Reference
Target Compound Not reported - -
9l 172–233 (decomp.) Yellow powder
9m 170–243 (decomp.) Yellow powder
9n 202–204 Red powder
AG00CKZG Not reported -

Key Observations :

  • Decomposition at lower temperatures (e.g., 9l, 9m) suggests thermal instability in analogs with bulkier substituents .
  • The target compound’s hydroxypropyl-thiophene group may enhance crystalline stability compared to aliphatic analogs.

Key Observations :

  • AG00CKZG’s hazards highlight the importance of substituent effects on toxicity; the thiophene group in the target compound may require specific safety evaluations .
  • FEMA 4232’s GRAS status suggests carboxamides with aliphatic chains may be safer for specific applications .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core substituted with a carboxamide group and a hydroxypropyl-thiophene moiety. The structural formula can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3\text{S}

This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The mechanism of action for this compound is primarily linked to its ability to modulate specific receptors and enzymes. Preliminary studies suggest that the compound may act as an antagonist or modulator of ionotropic receptors, particularly in the context of pain and inflammation pathways.

Potential Targets

  • TRPV4 Receptors : Recent studies indicate that derivatives of similar compounds exhibit antagonistic activity on TRPV4 receptors, which are implicated in nociception and thermoregulation .
  • GABA Receptors : The compound may also influence GABAergic signaling pathways, potentially providing therapeutic effects for neurological disorders .

Cytotoxicity Studies

In vitro assays using human cancer cell lines (e.g., HeLa and A549) have been conducted to evaluate the cytotoxic effects of related compounds. While some derivatives showed promising results, this compound has yet to be thoroughly tested in this context .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructureBiological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamideCinnamamide StructureModerate antibacterial activity
N-(4-hydroxyphenyl)-benzo[d][1,3]dioxoleHydroxyphenyl StructureSignificant cytotoxicity against cancer cells
N-(2-methoxyphenyl)-benzo[d][1,3]dioxoleMethoxyphenyl StructureAntioxidant properties

Study 1: TRPV4 Modulation

A recent study evaluated the effects of various amide derivatives on TRPV4 receptor activity. The results indicated that specific substitutions on the amide group significantly influenced receptor modulation. While this compound was not directly tested, its structural analogs showed promising antagonistic properties .

Study 2: Cytotoxicity Evaluation

In another investigation involving a series of aromatic amides, compounds were assessed for their cytotoxic effects on human cancer cell lines. Although this compound was not included in this specific study, the findings suggest that modifications in the benzamide structure can lead to varied cytotoxic profiles .

Q & A

Q. What are the standard methods for synthesizing and purifying N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide?

Synthesis typically involves coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and aminopropyl-thiophene intermediates. A general procedure includes:

  • Step 1 : Activate the carboxylic acid using coupling agents like EDCI or DCC in anhydrous 1,4-dioxane or DMF under nitrogen .
  • Step 2 : React with 3-amino-3-(thiophen-3-yl)propan-1-ol under controlled pH (7–8) to avoid side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton at δ 4.8–5.2 ppm) .
  • X-ray Diffraction (XRD) : SHELX software refines crystal structures, resolving challenges like twinning or disorder common in flexible alkyl-thiophene derivatives .
  • FT-IR : Peaks at ~1740 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (hydroxyl O-H) validate functional groups .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles (EN 166/EU standard) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact due to potential hygroscopicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve carboxamide coupling efficiency but require strict anhydrous conditions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., isothiocyanate formation) to suppress byproducts .

Q. What methodologies are used to evaluate its biological activity?

  • In Vitro Assays : Use MDA-MB-231 breast cancer cells for invasion/migration studies (IC₅₀ determination via Matrigel transwell assays) .
  • Dose-Response Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate potency and selectivity indices .
  • Target Validation : Perform molecular docking (AutoDock Vina) to predict interactions with receptors like urokinase (uPAR) .

Q. How can computational modeling aid in understanding its structure-activity relationships (SAR)?

  • Quantum Mechanics (QM) : Gaussian 09 optimizes geometries and calculates electrostatic potential surfaces to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) to assess stability of thiophene-protein interactions .
  • QSAR Models : Use partial least squares (PLS) regression to correlate substituent effects (e.g., methoxy groups) with bioactivity .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Disordered Atoms : Common in the hydroxypropyl-thiophene chain. Apply SHELXL restraints (e.g., DFIX, SIMU) to refine positions .
  • Twinning : Use TWINABS for data scaling if multiple domains are detected .
  • Hydrogen Bonding Networks : Validate via Hirshfeld surface analysis (CrystalExplorer) to map O-H···O interactions .

Q. How should researchers address contradictions in biological activity data?

  • Purity Verification : Re-run HPLC (C18 column, acetonitrile/water) to confirm ≥98% purity before assays .
  • Assay Reproducibility : Standardize cell passage numbers and serum-free incubation times to minimize variability .
  • Meta-Analysis : Compare data across multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent effects .

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